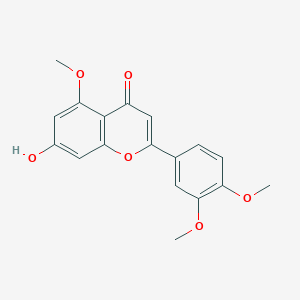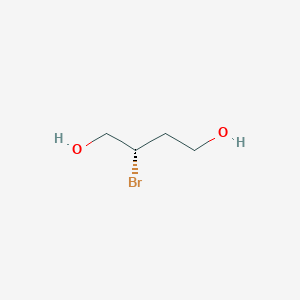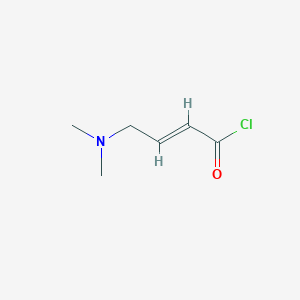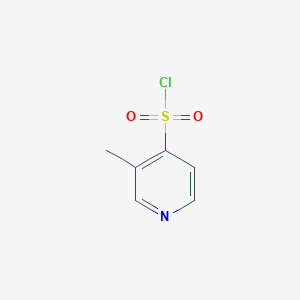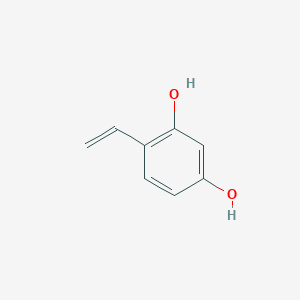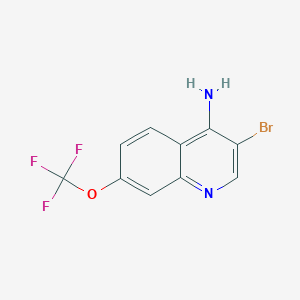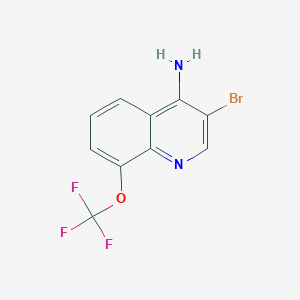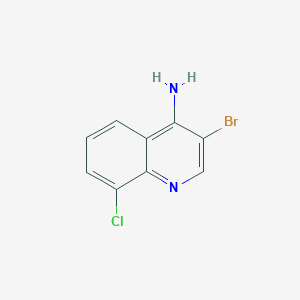
3-Bromo-7-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a bromo group at the 3rd position and a trifluoromethyl group at the 7th position. The amine group is attached at the 4th position of the quinoline core.Chemical Reactions Analysis
The chemical reactions involving quinoline and its analogues are diverse and complex . They involve various types of reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.07 g/mol. More detailed information like melting point, boiling point, density, etc., was not found in the retrieved papers.Safety and Hazards
The safety data sheet for a similar compound, “7-(Trifluoromethyl)quinolin-4-ylamine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, the future directions in the research of “3-Bromo-7-(trifluoromethyl)quinolin-4-amine” and similar compounds could involve further exploration of their synthesis protocols, functionalization for biological and pharmaceutical activities, and investigation of their potential applications in medicinal chemistry .
properties
CAS RN |
1065088-43-8 |
|---|---|
Molecular Formula |
C10H6BrF3N2 |
Molecular Weight |
291.07 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |
InChI Key |
JNJZJPRNHZGOOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3183938.png)
![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)

